Methyl 1-Boc-6-amino-indole-2-carboxylate
Overview
Description
Methyl 1-Boc-6-amino-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 1-Boc-6-amino-indole-2-carboxylate, also known as 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate, is a compound that has been studied for its potential biological activity . . Indole derivatives, in general, have been found to interact with a variety of targets, including enzymes, receptors, and other proteins, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . These pathways can include those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature . These factors can affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Methyl 1-Boc-6-amino-indole-2-carboxylate, like other indole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have shown various effects on cells and cellular processes . They have been used in the treatment of cancer cells and microbes, among other applications
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include Boc anhydride, methyl chloroformate, and various amines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-6-amino-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted indole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-Boc-6-amino-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-Boc-6-methylindole-2-boronic acid
- N-arylsulfonyl-3-acetylindole derivatives .
Uniqueness
Methyl 1-Boc-6-amino-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc-protected amino group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLAIWBDIJLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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